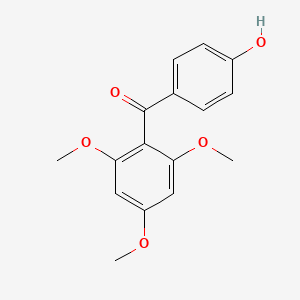
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves multiple steps, starting from thebaine. The synthetic route typically includes:
Initial Functionalization: Thebaine is first functionalized to introduce the necessary functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the endotheno structure.
Analyse Des Réactions Chimiques
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acylated positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in pain management and neuropharmacology.
Industry: Its unique structural properties make it a candidate for specialized industrial applications
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to opioid receptors, particularly the kappa opioid receptor, leading to modulation of pain signals and other physiological responses .
Comparaison Avec Des Composés Similaires
Similar compounds include other thebaine derivatives such as:
N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines: These compounds also interact with opioid receptors but may have different selectivity and potency.
Propriétés
Numéro CAS |
95387-01-2 |
|---|---|
Formule moléculaire |
C33H35N3O7 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
methyl (E)-4-[4-[2-[[(1R,2S,6R,14R,15R,16R)-11-hydroxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]amino]-2-oxoethyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C33H35N3O7/c1-36-15-14-32-28-20-6-9-22(37)29(28)43-30(32)33(42-3)13-12-31(32,24(36)17-20)18-23(33)35-26(39)16-19-4-7-21(8-5-19)34-25(38)10-11-27(40)41-2/h4-13,23-24,30,37H,14-18H2,1-3H3,(H,34,38)(H,35,39)/b11-10+/t23-,24-,30-,31-,32+,33-/m1/s1 |
Clé InChI |
FUFVUCQZNVJNPF-OJBUMXNHSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@H]5NC(=O)CC7=CC=C(C=C7)NC(=O)/C=C/C(=O)OC)OC |
SMILES canonique |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
Synonymes |
6,14-endotheno-7-alpha-(p-methylfumaroylaminophenylacetylamino)tetrahydroripavine NIH 10364 NIH-10364 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)




![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)



